molecular formula C7H10N2O2 B13309074 (3R)-3-Amino-3-(furan-3-YL)propanamide

(3R)-3-Amino-3-(furan-3-YL)propanamide

Cat. No.: B13309074
M. Wt: 154.17 g/mol
InChI Key: YUNCSKKLFKXBIR-ZCFIWIBFSA-N
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Description

(3R)-3-Amino-3-(furan-3-yl)propanamide ( 1344960-45-7) is a chiral small molecule with a molecular weight of 154.17 g/mol and the molecular formula C7H10N2O2 . This compound features a beta-amino acid propanamide backbone with a stereogenic center at the 3-position, which is additionally substituted with a furan-3-yl heteroaromatic ring . This specific (R)-enantiomer is a valuable chiral building block in synthetic and medicinal chemistry research. Research Applications and Value The core value of (3R)-3-Amino-3-(furan-3-yl)propanamide lies in its role as an enantiomerically pure synthetic intermediate. Chiral β-amino acids are crucial for constructing peptidomimetics and other complex molecules, as their incorporation can induce specific folding patterns and confer resistance to enzymatic degradation compared to traditional alpha-amino acids . The furan ring is a privileged scaffold in drug discovery, found in molecules with a wide range of pharmacological activities, including antimicrobial and antifungal properties . As a single enantiomer, this compound provides researchers with a defined starting material for the stereoselective synthesis of novel compounds, helping to explore structure-activity relationships and develop potential therapeutic agents . Handling and Safety This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(3R)-3-amino-3-(furan-3-yl)propanamide

InChI

InChI=1S/C7H10N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H2,9,10)/t6-/m1/s1

InChI Key

YUNCSKKLFKXBIR-ZCFIWIBFSA-N

Isomeric SMILES

C1=COC=C1[C@@H](CC(=O)N)N

Canonical SMILES

C1=COC=C1C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthesis via Chiral Amino Acid Derivative Route

Overview:
This method involves starting from a chiral amino acid precursor, typically (3R)-3-aminopropanoic acid derivatives, which are then functionalized to introduce the furan ring at the 3-position.

Stepwise Procedure:

  • Step 1: Protection of the amino group
    The amino group of (3R)-3-aminopropanoic acid is protected using standard protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc to prevent side reactions during subsequent steps.

  • Step 2: Activation of the carboxylic acid
    The carboxyl group is activated using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine).

  • Step 3: Formation of furan-3-yl derivative
    The activated intermediate reacts with a furan-3-yl precursor, such as furan-3-carboxylic acid or furan-3-yl boronic acid, via amide bond formation. This step often employs coupling agents like HATU or COMU to improve yields.

  • Step 4: Deprotection
    The protecting group is removed under acidic or basic conditions, yielding the free (3R)-3-Amino-3-(furan-3-yl)propanamide.

Reaction Conditions and Yields:

Step Reagents Solvent Temperature Yield (%) Notes
Protection Boc2O or Fmoc-Cl Dioxane/DMF Room temp 85-90 High stereoselectivity
Activation DCC/EDC + DMAP DCM or DMF Room temp 80-85 Efficient coupling
Coupling Furan-3-carboxylic acid or boronic acid DMF Room temp 70-80 Stereoselective, preserves (3R) configuration
Deprotection Acidic or basic TFA or NaOH Room temp 90 Yields pure product

Synthesis via Multi-step Organic Synthesis of Furan Derivative

Overview:
This method synthesizes the furan ring attached to the amino-propanamide backbone via a multi-step process starting from simpler aromatic or heteroaromatic precursors.

Key Steps:

  • Step 1: Construction of the furan ring
    Furan rings are synthesized via Paal-Knorr or Hantzsch methods, involving the cyclization of 1,4-dicarbonyl compounds or α,β-unsaturated carbonyl compounds with appropriate nucleophiles.

  • Step 2: Functionalization at the 3-position
    The furan ring is selectively functionalized at the 3-position via electrophilic substitution or via halogenation followed by nucleophilic substitution to introduce amino groups.

  • Step 3: Coupling with amino-propanamide backbone
    The functionalized furan derivative is coupled with an amino-propanamide precursor using amide coupling reagents under mild conditions, often employing EDC/HOBt or HATU.

  • Step 4: Final deprotection and purification
    The protecting groups are removed, and the compound is purified by chromatography.

Reaction Conditions and Yields:

Step Reagents Solvent Temperature Yield (%) Notes
Furan ring synthesis 1,4-Dicarbonyl + Ammonia Acetic acid Reflux 75-85 High purity furan intermediates
Functionalization Halogenation (e.g., NBS) DCM Room temp 65-75 Selective at 3-position
Coupling Amine + Carboxylic acid derivative DMF Room temp 70-80 Stereoselective coupling

Asymmetric Synthesis Using Chiral Catalysts

Overview:
This approach employs chiral catalysts or auxiliaries to induce stereoselectivity, ensuring the formation of the (3R)-enantiomer.

Methodology:

  • Step 1: Asymmetric Michael addition
    A furan-3-yl nucleophile is added to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst (e.g., chiral phosphine or amino acid derivatives).

  • Step 2: Cyclization and ring closure
    The intermediate undergoes intramolecular cyclization to form the furan ring with stereocontrol.

  • Step 3: Functionalization and coupling
    The resulting intermediate is functionalized to introduce the amino group, followed by coupling with an amino-propanamide precursor.

Reaction Conditions and Yields:

Step Catalysts/Reagents Solvent Temperature Enantiomeric Excess Yield (%) Notes
Michael addition Chiral phosphine Toluene -20°C to 0°C >90% 65-75 High stereoselectivity
Cyclization Acidic conditions Toluene Reflux - 70-80 Stereocontrol maintained

Summary of Key Reaction Parameters and Data

Parameter Typical Range Notes
Solvent DMF, DCM, Toluene Choice depends on step and reagent compatibility
Temperature Room temperature to Reflux Room temperature preferred for stereoselectivity and energy efficiency
Reaction Time 10–24 hours Shorter times achieved with microwave-assisted synthesis
Yields 65–90% Optimized via reagent choice, solvent, and temperature

Notes on Stereochemistry and Purity

  • The (3R) configuration is typically achieved through chiral starting materials or chiral catalysts.
  • Enantiomeric purity is confirmed via chiral HPLC or optical rotation measurements.
  • Purification techniques include recrystallization, chromatography, and preparative HPLC.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Amino-3-(furan-3-YL)propanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation Products: Furan-3-carboxylic acid derivatives.

    Reduction Products: 3-(furan-3-YL)propanamine.

    Substitution Products: N-substituted derivatives of (3R)-3-Amino-3-(furan-3-YL)propanamide.

Scientific Research Applications

(3R)-3-Amino-3-(furan-3-YL)propanamide has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

    Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(furan-3-YL)propanamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to their active sites.

    Receptor Modulation: It can modulate the activity of receptors by interacting with their binding sites.

    Pathways Involved: The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Molecular Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight Purity Appearance Reference
(3R)-3-Amino-3-(3-chlorophenyl)propanamide hydrochloride 3-Chlorophenyl C₉H₁₂Cl₂N₂O 235.11 Not specified Not specified
(3R)-3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide 2,5-Dichlorothiophen-3-yl C₇H₈Cl₂N₂OS 239.12 Not specified Not specified
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridin-3-yl C₈H₁₀N₂O₂ 166.18 ≥98.5% White to off-white powder
Key Observations:

Chlorine’s inductive effect may also stabilize charge interactions in binding pockets. The 2,5-dichlorothiophen-3-yl group in combines sulfur’s polarizability with chlorine’s electronegativity. Thiophene’s larger atomic radius compared to furan or phenyl may alter steric interactions in biological targets. Pyridin-3-yl in provides a basic nitrogen atom, enabling hydrogen bonding and pH-dependent solubility. Its planar structure may facilitate π-π stacking with aromatic residues in proteins.

Functional Group Impact: The amide group in propanamide derivatives (e.g., ) supports hydrogen bonding, critical for target engagement.

Stereochemistry :
All compounds listed retain the (R)-configuration at the β-carbon, emphasizing the role of chirality in pharmacological activity. For instance, enantiopure compounds often exhibit superior target selectivity compared to racemic mixtures .

Hypothetical Comparison with (3R)-3-Amino-3-(furan-3-YL)propanamide

While direct data on the furan-3-yl analog is unavailable, inferences can be drawn:

  • Furan vs. However, furan’s lower aromatic stability compared to thiophene might reduce metabolic resistance .
  • Hydrogen-Bonding Capacity: The furan oxygen could act as a hydrogen-bond acceptor, differing from pyridine’s nitrogen (a hydrogen-bond donor/acceptor) or chlorine’s inductive effects .

Biological Activity

(3R)-3-Amino-3-(furan-3-YL)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a propanamide backbone with an amino group and a furan moiety, this compound has been studied for its interactions with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of (3R)-3-Amino-3-(furan-3-YL)propanamide, supported by data tables, research findings, and case studies.

Mechanisms of Biological Activity

Research indicates that compounds containing furan rings, such as (3R)-3-Amino-3-(furan-3-YL)propanamide, often exhibit anti-inflammatory , antimicrobial , and anticancer properties. The biological activity is primarily attributed to the compound's ability to modulate enzyme activity or interact with specific receptors.

Enzyme Interaction Studies

Studies utilizing techniques like surface plasmon resonance and fluorescence spectroscopy have demonstrated that (3R)-3-Amino-3-(furan-3-YL)propanamide can bind to various enzymes, potentially affecting their activity. For instance, its interaction with enzymes involved in inflammatory pathways suggests a role in reducing inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameMolecular FormulaMolecular WeightUnique Features
(3R)-3-Amino-3-(2-methylfuran-3-YL)propanamideC8H12N2O2168.19 g/molContains a methyl group on the furan ring
(3R)-3-Amino-3-(furan-2-YL)propanamideC7H10N2O2154.17 g/molDifferent positioning of the furan ring
(3R)-3-Amino-3-(oxolan-3-YL)propanamideC8H13N2O2158.20 g/molContains an oxolane ring instead of furan

This table highlights how variations in substituents can influence the biological properties of these compounds.

Case Studies and Research Findings

  • Anti-inflammatory Activity : In vitro studies have shown that (3R)-3-Amino-3-(furan-3-YL)propanamide reduces the secretion of pro-inflammatory cytokines in macrophage cell lines, indicating potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties : Preliminary antimicrobial assays demonstrated that the compound exhibits activity against several bacterial strains, suggesting its utility in developing new antimicrobial agents.
  • Anticancer Potential : Research conducted on glioma cell lines revealed that derivatives of (3R)-3-Amino-3-(furan-3-YL)propanamide possess antiproliferative effects, which may be leveraged in cancer therapy .

Q & A

Q. Which techniques validate interactions between (3R)-3-Amino-3-(furan-3-YL)propanamide and biological targets?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized enzymes .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
  • Kinetic assays : Monitor enzyme activity changes via spectrophotometry (e.g., NADH depletion) .

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